molecular formula C9H7IN2 B13012273 2-(4-iodophenyl)-1H-imidazole

2-(4-iodophenyl)-1H-imidazole

Cat. No.: B13012273
M. Wt: 270.07 g/mol
InChI Key: VAWUHCXRCHRDGM-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iodophenyl)-1H-imidazole typically involves the reaction of 4-iodoaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of 2-(4-aminophenyl)-1H-imidazole.

    Substitution: Formation of 2-(4-substituted phenyl)-1H-imidazole derivatives.

Scientific Research Applications

2-(4-Iodophenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer agent and in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-1H-imidazole
  • 2-(4-Chlorophenyl)-1H-imidazole
  • 2-(4-Fluorophenyl)-1H-imidazole

Comparison: 2-(4-Iodophenyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative exhibits different reactivity and biological activity. The larger atomic radius and higher polarizability of iodine can influence the compound’s interaction with molecular targets and its overall chemical behavior.

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

2-(4-iodophenyl)-1H-imidazole

InChI

InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)

InChI Key

VAWUHCXRCHRDGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)I

Origin of Product

United States

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